NHS-SS-Ac
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Overview
Description
N-Hydroxysuccinimide-S-S-Acetate (NHS-SS-Ac) is an amine-reactive compound synthesized from acetic acid. It is widely used in bioconjugation techniques, such as protein labeling, surface activation of chromatographic supports, and chemical synthesis of peptides . The compound is known for its high reactivity and stability, making it a valuable reagent in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxysuccinimide-S-S-Acetate is synthesized from acetic acid through a series of chemical reactions. The synthesis involves the reaction of acetic acid with N-Hydroxysuccinimide and a disulfide-containing compound. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and the application of ultrasonic waves to enhance solubility .
Industrial Production Methods
In industrial settings, the production of N-Hydroxysuccinimide-S-S-Acetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxysuccinimide-S-S-Acetate undergoes various chemical reactions, including:
Substitution Reactions: Reacts with primary amines to form stable amide bonds.
Reduction Reactions: The disulfide bond in the compound can be cleaved using reducing agents such as dithiothreitol (DTT).
Hydrolysis: The compound is sensitive to moisture and can undergo hydrolytic degradation
Common Reagents and Conditions
Primary Amines: Reacts with primary amines in alkaline buffers to form amide bonds.
Reducing Agents: Dithiothreitol (DTT) is commonly used to cleave the disulfide bond.
Solvents: Dimethyl sulfoxide (DMSO) is used to enhance solubility
Major Products Formed
Amide Bonds: Formed through substitution reactions with primary amines.
Cleaved Disulfide Bonds: Resulting from reduction reactions
Scientific Research Applications
N-Hydroxysuccinimide-S-S-Acetate has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of peptides and other bioconjugates.
Biology: Employed in protein labeling and surface activation of chromatographic supports.
Medicine: Utilized in the development of macromolecular therapeutics and drug delivery systems.
Industry: Applied in the production of bioactive compounds and other chemical reagents
Mechanism of Action
N-Hydroxysuccinimide-S-S-Acetate exerts its effects through its amine-reactive properties. The compound reacts with primary amines to form stable amide bonds, facilitating the labeling and modification of proteins and other biomolecules. The disulfide bond in the compound can be cleaved using reducing agents, allowing for reversible labeling and controlled release of conjugated molecules .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide (NHS): A widely used amine-reactive reagent with similar properties but lacks the disulfide bond.
N-Hydroxysulfosuccinimide (Sulfo-NHS): A water-soluble variant of NHS with enhanced solubility and reduced steric hindrance.
N-Hydroxysuccinimide-Biotin (NHS-Biotin): A biotinylation reagent used for protein labeling and purification
Uniqueness
N-Hydroxysuccinimide-S-S-Acetate is unique due to its disulfide bond, which allows for reversible labeling and controlled release of conjugated molecules. This property makes it particularly useful in applications requiring temporary modification of biomolecules .
Properties
Molecular Formula |
C11H15NO7S2 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-[2-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxyethyldisulfanyl]ethyl acetate |
InChI |
InChI=1S/C11H15NO7S2/c1-8(13)17-4-6-20-21-7-5-18-11(16)19-12-9(14)2-3-10(12)15/h2-7H2,1H3 |
InChI Key |
RGRZXBJOOMUZKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCSSCCOC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
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